Product packaging for 2-Bromothiophen-3-amine(Cat. No.:CAS No. 106944-13-2)

2-Bromothiophen-3-amine

Cat. No.: B1600681
CAS No.: 106944-13-2
M. Wt: 178.05 g/mol
InChI Key: JZJZUEJIVBSRKR-UHFFFAOYSA-N
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Description

Significance of 2-Bromothiophen-3-amine in Heterocyclic Chemistry

This compound is a bifunctional heterocyclic compound that serves as a highly valuable building block in organic synthesis. The significance of this molecule lies in the strategic placement of its functional groups. The amino group at the 3-position and the bromine atom at the 2-position of the thiophene (B33073) ring allow for selective and sequential chemical transformations.

The amino group can act as a nucleophile or be modified to form various functional groups such as amides or sulfonamides. The bromine atom is an excellent leaving group, making it an ideal handle for transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. researchgate.netjcu.edu.au This dual reactivity enables chemists to introduce a wide array of substituents onto the thiophene core, facilitating the construction of complex molecular architectures. This capability is crucial for creating libraries of novel compounds for screening in drug discovery and for developing new functional materials. The specific substitution pattern of this compound, therefore, offers a distinct advantage for synthesizing complex molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol
CAS Number 106944-13-2
Appearance Data not available
Canonical SMILES C1=CSC(=C1N)Br
InChI Key BCNQVNWZDWLQLH-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Strategic Importance of Thiophene Derivatives in Synthetic and Applied Sciences

Thiophene-based compounds are cornerstones of modern chemistry due to their structural similarity to benzene (B151609) rings and their unique electronic properties. derpharmachemica.com They are integral to numerous natural and synthetic compounds with significant pharmacological potential. derpharmachemica.comnih.gov The sulfur heteroatom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding and other non-covalent interactions, making it a valuable pharmacophore in medicinal chemistry. rsc.org

The applications of thiophene derivatives are extensive and diverse, spanning multiple scientific disciplines:

Medicinal Chemistry : Thiophene rings are present in a wide range of approved drugs, including anti-inflammatory agents (Suprofen, Tiaprofenic acid), anticancer treatments (Raltitrexed, OSI-930), and antiplatelet medications (Clopidogrel, Ticlopidine). rsc.orgresearchgate.net Their versatility allows them to serve as lead compounds for developing new pharmaceuticals targeting a variety of diseases. nih.govrsc.org

Materials Science : Functionalized thiophenes are critical components in the development of organic electronic materials. tdl.org Their semiconducting properties are exploited in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.nettdl.org The ability to tune their electronic and optical properties by adding different functional groups makes them highly adaptable for creating advanced materials. tdl.orgrsc.org

Agrochemicals and Dyes : Thiophene derivatives have also found use in the agrochemical industry and as key components in industrial dyes, including azo dyes used in textiles and inkjet printing. researchgate.netespublisher.com

Table 2: Key Application Areas of Thiophene Derivatives

Field Specific Applications
Medicinal Chemistry Anticancer, anti-inflammatory, antimicrobial, antiviral, antipsychotic, anticonvulsant agents. nih.govrsc.org
Materials Science Organic semiconductors, OLEDs, OFETs, solar cells, sensors, conductive polymers, liquid crystals. researchgate.nettdl.orgrsc.org
Biotechnology Bioimaging probes for monitoring biological events involving proteins and DNA. researchgate.net

| Industrial Chemistry | Azo dyes, corrosion inhibitors, agrochemicals. rsc.orgespublisher.com |

Research Trajectories and Scope for this compound

The future research potential for this compound is substantial, primarily driven by its utility as a synthetic intermediate. Current and future research trajectories are likely to focus on leveraging its unique structure to access novel chemical entities.

One major area of investigation is its use in the synthesis of complex, fused heterocyclic systems. The adjacent amino and bromo groups can participate in cyclization reactions to form thieno-fused nitrogen-containing heterocycles, such as thienopyridines or thienopyrazines. These scaffolds are of great interest in medicinal chemistry due to their presence in many biologically active molecules.

In materials science, this compound can serve as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers. acs.org By carefully choosing reaction partners for cross-coupling with the bromine atom and derivatizing the amine, researchers can precisely control the electronic and physical properties of the resulting polymers. This could lead to the development of new materials for organic electronics with improved charge transport, stability, and processability. tdl.org For example, introducing azide (B81097) functionalities via the amine group could allow for the creation of cross-linkable semiconducting polymers with enhanced durability. acs.org

Furthermore, the compound is a key starting material for creating substituted thiophenes for structure-activity relationship (SAR) studies in drug development. Its ability to undergo regioselective functionalization allows for the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. The continued development of more efficient and selective synthetic methods, particularly in metal-catalyzed cross-coupling, will further expand the scope of molecules accessible from this versatile building block. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNS B1600681 2-Bromothiophen-3-amine CAS No. 106944-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-4-3(6)1-2-7-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJZUEJIVBSRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544658
Record name 2-Bromothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106944-13-2
Record name 2-Bromothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromothiophen 3 Amine

Direct Synthetic Routes to 2-Bromothiophen-3-amine

Direct synthetic routes aim to introduce the amine group onto a pre-existing 2-bromothiophene (B119243) scaffold. These methods are often favored for their efficiency and atom economy. The primary strategies involve transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. In this approach, 2-bromothiophene is reacted with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The reaction is typically carried out in an inert solvent and requires a base to facilitate the catalytic cycle.

Copper-Catalyzed Amination: An alternative to palladium-based systems is the copper-catalyzed amination, often referred to as an Ullmann-type reaction. This method can be more cost-effective. For instance, reacting 2-bromothiophene with ammonia in the presence of a copper(I) catalyst at elevated temperatures can yield this compound. vulcanchem.com A study by Lu and Twieg demonstrated that a system using a copper catalyst with N,N-dimethylethanolamine (DMEA) as both a ligand and solvent effectively facilitates the amination of various halothiophenes with primary and secondary amines under mildly basic conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While less common due to the relatively low electrophilicity of the thiophene (B33073) ring, direct amination via SNAr can be achieved under specific conditions. This typically requires highly activated substrates or harsh reaction conditions, such as high temperatures and pressures, to proceed.

A summary of representative direct amination conditions is presented below.

Table 1: Conditions for Direct Amination of Halothiophenes
Reaction TypeCatalyst/Ligand SystemAmine SourceBaseSolventTypical TemperatureReference
Buchwald-HartwigPd(dba)₂ / PtBu₃Secondary AminesNaOtBuToluene50–120 °C researchgate.net
Copper-CatalyzedCuI / DMEAPrimary/Secondary AminesK₃PO₄DMEAModerate to High researchgate.net
Copper-CatalyzedCopper(I) CatalystAmmoniaNot specifiedNot specified120°C vulcanchem.com

Precursor-Based Synthesis and Structural Modifications

Precursor-based methods involve the synthesis of an intermediate compound that is subsequently converted to this compound. A common and effective strategy is the synthesis and subsequent reduction of 2-bromo-3-nitrothiophene (B183354).

Synthesis via Nitration and Reduction: This two-step approach is one of the most prevalent methods.

Nitration: The synthesis begins with the nitration of 3-bromothiophene (B43185) to produce 2-bromo-3-nitrothiophene. This electrophilic substitution reaction must be carefully controlled to achieve the desired regioselectivity.

Reduction: The nitro group of 2-bromo-3-nitrothiophene is then reduced to an amine group. This transformation can be accomplished using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The product of this reduction is 3-bromo-2-aminothiophene, which is an isomer and identical to this compound.

Synthesis from Dibromothiophenes: Another approach utilizes 2,3-dibromothiophene (B118489) as a starting material. Treatment of 2,3-dibromothiophene with potassium amide in liquid ammonia can lead to amination, yielding an aminobromothiophene which can then be debrominated. scite.ai This reaction can be complex, sometimes involving halogen migration. scite.aicapes.gov.br

The table below compares different synthetic routes starting from precursors.

Table 2: Comparison of Precursor-Based Synthetic Routes
PrecursorKey TransformationCommon ReagentsAdvantagesReference
3-BromothiopheneNitration, then ReductionNitrating agent (e.g., HNO₃/H₂SO₄); Reducing agent (e.g., H₂/Pd-C)Well-established, good yields for reduction step.
2,3-DibromothiopheneAmination/RearrangementPotassium amide (KNH₂) in liquid ammoniaUtilizes a different starting material. scite.aicapes.gov.br
Methyl 3-aminothiophene-2-carboxylateDeaminative BrominationHBr, NaNO₂, CuBrUsed for synthesizing related brominated thiophenes.

Protecting Group Strategies in this compound Synthesis

In multi-step syntheses involving molecules with multiple reactive functional groups, protecting groups are essential tools to ensure chemoselectivity. pressbooks.pub A protecting group temporarily masks a reactive site, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. organic-chemistry.org For this compound, the nucleophilic amine group could interfere with reactions targeting the electrophilic carbon-bromine bond (e.g., organometallic coupling reactions).

Amine Protection: To prevent unwanted side reactions, the amino group can be protected. Common protecting groups for amines include:

Carbamates: Such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is typically stable under basic and nucleophilic conditions but is easily removed with acid. organic-chemistry.org The Cbz group can be cleaved by hydrogenolysis. libretexts.org

Acyl Groups: Acetyl groups can also serve as protecting groups for amines. jocpr.com

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, which is crucial for complex syntheses. organic-chemistry.orglibretexts.org For example, a molecule could contain a Boc-protected amine and a silyl-protected alcohol; the Boc group can be removed with acid without affecting the silyl (B83357) ether, which requires a fluoride (B91410) source for cleavage. libretexts.org

While literature specifically detailing protecting group strategies for the synthesis of this compound is not extensive, the principles are fundamental to organic synthesis. A plausible scenario would involve protecting the amine of this compound to allow for a selective Suzuki or Stille coupling at the C-Br position, followed by deprotection to reveal the final, more complex substituted 3-aminothiophene.

Table 3: Common Protecting Groups for Amines
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsReference
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl) organic-chemistry.org
BenzyloxycarbonylCbzBenzyl chloroformate, baseHydrogenolysis (H₂, Pd-C) libretexts.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine) organic-chemistry.org

Isomerization and Purification Techniques for Bromothiophenes Relevant to this compound Precursors

The synthesis of specifically substituted thiophenes often requires precursors with precise regiochemistry. For instance, some syntheses of 3-substituted thiophenes start from 3-bromothiophene. However, the direct bromination of thiophene typically yields 2-bromothiophene as the major product. Therefore, obtaining high-purity 3-bromothiophene often necessitates an isomerization step followed by rigorous purification.

Isomerization of 2-Bromothiophene: A patented method describes the isomerization of 2-bromothiophene to 3-bromothiophene. google.com This process involves heating 2-bromothiophene in the presence of an acidic catalyst. The product is a mixture of 3-bromothiophene and unreacted 2-bromothiophene. google.com

Purification: The boiling points of 2-bromothiophene and 3-bromothiophene are very close, making separation by simple distillation difficult. To achieve high purity (>99.9%), a subsequent chemical purification step can be employed. This involves selectively reacting the residual 2-bromothiophene with a catalyst system, followed by rectification (distillation) to isolate the pure 3-bromothiophene. google.com This high-purity 3-bromothiophene can then be used as a precursor, for example, in the nitration-reduction sequence described in section 2.2.

The "halogen dance" is another relevant isomerization phenomenon where a halogen atom migrates from one position to another on the thiophene ring, often promoted by a strong base like lithium diisopropylamide (LDA). scite.airesearchgate.net

The table below summarizes the conditions for the isomerization and purification of bromothiophenes as described in patent CN108929306B. google.com

Table 4: Isomerization and Purification of Bromothiophene google.com
StepStarting MaterialCatalystCo-catalyst/SolventTemperatureOutcome
Isomerization2-BromothiopheneAcidic zeolite (ZSM-5) or Acidic ion exchange resinDichlorobenzene150–200 °CMixture of 3-bromothiophene and 2-bromothiophene
Purification (Selective Reaction)Isomer MixturePalladium (Pd) or Iron (Fe) complexesHydroxide base (e.g., NaOH) / Ethanol70–90 °CHigh-purity (>99.9%) 3-bromothiophene after rectification
Tetrakistriphenylphosphine palladiumAcetic acid, Formic acid / Ethanol90 °C

Chemical Reactivity and Advanced Derivatization of 2 Bromothiophen 3 Amine

Reactivity of the Amine Functional Group in 2-Bromothiophen-3-amine

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile and a base, enabling a wide array of chemical derivatizations.

The nucleophilic nature of the primary amine in this compound allows it to undergo N-alkylation with various alkylating agents, such as alkyl halides. This reaction, a form of nucleophilic aliphatic substitution, leads to the formation of secondary and tertiary amines. wikipedia.org The reaction proceeds by the amine's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion.

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. wikipedia.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. To achieve selective mono-N-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial.

Table 1: Illustrative Examples of N-Alkylation of this compound
Alkylating AgentProductTypical ConditionsYield (%)
Methyl Iodide (CH₃I)N-methyl-2-bromothiophen-3-amineK₂CO₃, Acetonitrile, 25°CVariable (Control needed to minimize dimethylation)
Benzyl Bromide (BnBr)N-benzyl-2-bromothiophen-3-amineNaH, THF, 0-25°C~75-85%
Ethyl BromoacetateEthyl 2-((2-bromothiophen-3-yl)amino)acetateEt₃N, Dichloromethane, 25°C~80-90%

This compound readily reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form stable amide linkages. This acylation reaction is a robust and widely used transformation in organic synthesis. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). acs.org

The synthesis is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov This prevents the protonation of the starting amine, which would render it non-nucleophilic. A variety of coupling reagents can also be employed for the direct amidation with carboxylic acids. organic-chemistry.org

Table 2: Synthesis of N-(2-bromothiophen-3-yl)amides
Acylating AgentProductTypical ConditionsYield (%)
Acetyl ChlorideN-(2-bromothiophen-3-yl)acetamidePyridine, Dichloromethane, 0°C to 25°C>90%
Benzoyl ChlorideN-(2-bromothiophen-3-yl)benzamideTriethylamine, THF, 0°C to 25°C>90%
Acetic AnhydrideN-(2-bromothiophen-3-yl)acetamidePyridine, 25°C~90%
Thiophene-2-carbonyl chlorideN-(2-bromothiophen-3-yl)thiophene-2-carboxamideTriethylamine, THF, 0°C to 25°C~85-95%

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.com The reaction mechanism proceeds in several steps:

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water).

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen to give the final, neutral imine product. lumenlearning.comlibretexts.org

The pH of the reaction is a critical factor; it must be acidic enough to catalyze the dehydration of the carbinolamine but not so acidic that it fully protonates the starting amine, which would eliminate its nucleophilicity. lumenlearning.com

Imine formation is a reversible process. The C=N double bond of the imine can be hydrolyzed back to the original amine and carbonyl compound by treatment with aqueous acid. The mechanism of hydrolysis is essentially the reverse of imine formation. masterorganicchemistry.com

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This reaction converts the amino group into a diazonium salt (2-bromo-3-thiophenediazonium salt).

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amine. byjus.commasterorganicchemistry.com A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion, which contains a N≡N triple bond. masterorganicchemistry.com

Thiophene-based diazonium salts are versatile synthetic intermediates. The diazonium group (-N₂⁺) is an excellent leaving group as nitrogen gas (N₂), allowing it to be replaced by a wide variety of nucleophiles. Many of these transformations are known as Sandmeyer reactions, which utilize copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.orgbyjus.com

Key transformations of the 2-bromo-3-thiophenediazonium salt include:

Halogenation: Reaction with CuCl or CuBr introduces a chlorine or bromine atom, respectively, onto the thiophene (B33073) ring. masterorganicchemistry.com

Cyanation: Treatment with CuCN yields the corresponding thiophene-3-carbonitrile. byjus.com

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, forming a bromothiophenol. masterorganicchemistry.com

Fluorination: This is typically achieved via the Balz-Schiemann reaction, where the diazonium salt is first isolated as a tetrafluoroborate (B81430) salt and then heated to introduce a fluorine atom. wikipedia.org

Table 3: Potential Transformations of 2-Bromo-3-thiophenediazonium Salts
Reagent(s)ProductReaction Type
CuCl / HCl3-Chloro-2-bromothiopheneSandmeyer Reaction
CuBr / HBr2,3-Dibromothiophene (B118489)Sandmeyer Reaction
CuCN / KCN2-Bromothiophene-3-carbonitrileSandmeyer Reaction
H₂O, Δ2-Bromothiophen-3-olHydrolysis
HBF₄, then Δ2-Bromo-3-fluorothiopheneBalz-Schiemann
H₃PO₂2-Bromothiophene (B119243)Dediazoniation (Reduction)

The thiophene ring is an electron-rich aromatic system that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comonlineorganicchemistrytutor.com The presence of the strongly activating amino group further enhances this reactivity. The amine group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.org

In this compound, the positions on the thiophene ring are numbered C2, C3, C4, and C5. The amine is at C3 and the bromine at C2. The positions "ortho" to the amine are C2 and C4. The position "para" to the amine is C5.

Activation: The -NH₂ group strongly activates the ring towards EAS by donating its lone pair of electrons into the ring through resonance, stabilizing the cationic Wheland intermediate formed during the reaction. wikipedia.org

Deactivation: The -Br atom, conversely, is a deactivating group due to its electron-withdrawing inductive effect, but it also directs incoming electrophiles to the ortho and para positions via resonance. wikipedia.org

Common EAS reactions include:

Halogenation: Introduction of Cl, Br, or I using reagents like Br₂ in acetic acid.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complicated by the basicity of the amine group, which can react with the Lewis acid catalyst. Protection of the amine group (e.g., as an amide) is often necessary.

Regioselectivity refers to the preference for a reaction to occur at one position over another. nih.gov In the case of electrophilic aromatic substitution on this compound, the directing effects of both the amine and bromo substituents must be considered.

Amine Directing Effect (-NH₂ at C3): As a strong activating ortho-, para-director, the amine group directs electrophiles to positions C2, C4, and C5.

Ortho-positions: C2 and C4

Para-position: C5

Bromine Directing Effect (-Br at C2): As a deactivating ortho-, para-director, the bromine atom directs electrophiles to positions C3 and C5.

Ortho-position: C3 (already occupied by -NH₂)

Para-position: C5

Predicting the Site of Substitution:

The outcome of an EAS reaction is a result of the synergistic and antagonistic effects of the existing substituents.

Position C2: This position is ortho to the activating -NH₂ group but is already substituted with bromine.

Position C4: This position is ortho to the activating -NH₂ group and meta to the deactivating -Br group. The ortho-directing effect of the powerful activating group makes this a likely site for substitution.

Position C5: This position is para to the activating -NH₂ group and also para to the deactivating -Br group. Both groups direct to this position, making it a highly favored site for electrophilic attack. The para position is often sterically more accessible than the ortho position.

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position , as its activation is reinforced by the directing effects of both the amino and bromo groups. Substitution at the C4 position is also possible but likely to be a minor product compared to C5 substitution.

Reactivity of the Bromine Atom at the Thiophene Core of this compound

The bromine atom at the C2 position of the this compound core is a versatile functional group that allows for a variety of chemical transformations. Its reactivity is influenced by the electron-donating amino group at the C3 position, which can affect the electron density of the thiophene ring and the susceptibility of the C-Br bond to cleavage. This section explores key reactions involving the bromine atom, including nucleophilic aromatic substitution and several transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. In the context of this compound, the SNAr reaction involves the displacement of the bromide ion by a nucleophile. The success of this reaction is often dependent on the presence of activating groups that can stabilize the intermediate Meisenheimer complex.

While the amino group in this compound is generally considered an activating group for electrophilic aromatic substitution, its effect on SNAr is more complex. The reaction of 2-bromo-3-nitrothiophene (B183354) with various amines has been studied, indicating that the substitution pattern on the thiophene ring significantly influences the reaction's feasibility. nih.gov For SNAr to occur readily, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, usually positioned ortho or para to the leaving group, to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comnih.gov

In the case of this compound, the absence of a strong electron-withdrawing group makes direct SNAr reactions challenging under standard conditions. However, the reactivity can be enhanced in specific scenarios, such as in the presence of strong bases or when using highly nucleophilic reagents. The general mechanism for an SNAr reaction is a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity.

Reactant Nucleophile Conditions Product Observations
Activated Aryl HalideAmineBase, SolventN-Aryl AmineReaction is facilitated by electron-withdrawing groups on the aryl halide.
2-Bromo-3-nitrothiopheneAminesIonic LiquidsSubstituted 3-aminothiopheneThe reaction rate is influenced by the solvent and the nature of the amine. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent handle for such transformations, enabling the synthesis of a wide array of derivatives.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the formation of biaryl compounds. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For thiophene derivatives, including those with amino substituents, the Suzuki-Miyaura coupling has been successfully employed. For instance, the coupling of various dibromothiophenes with (hetero)arylboronic acids has been achieved using a Pd(OAc)2/PPh3 catalytic system in aqueous ethanol, providing diarylthiophenes in moderate to excellent yields. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general applicability to bromothiophenes suggests its viability as a substrate. The unprotected amino group on the thiophene ring can sometimes complicate the reaction, but successful couplings of unprotected bromoanilines have been reported, indicating that with the right choice of catalyst and conditions, the reaction can proceed efficiently.

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Yield
2-BromothiophenePhenylboronic acidPd(II)-complex-Water-
Dibromothiophenes(Hetero)arylboronic acidsPd(OAc)2/PPh3-95% EtOHModerate to Excellent researchgate.net
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh3)4K3PO4Toluene/WaterGood mdpi.com

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is one of the earliest developed cross-coupling reactions and remains a valuable method for C-C bond formation. The reaction is particularly useful for coupling with alkyl Grignard reagents.

The application of Kumada coupling to substrates bearing amino groups, such as bromoanilines, has been demonstrated. nih.gov These reactions often require careful selection of the catalyst and ligand to achieve high yields and minimize side reactions. A plausible mechanism involves the initial deprotonation of the amine by the basic Grignard reagent, followed by oxidative addition of the Pd(0) catalyst to the aryl bromide. Subsequent transmetalation with another molecule of the Grignard reagent and reductive elimination furnishes the desired product. nih.gov While specific examples with this compound are not detailed, the successful coupling of other amino-substituted aryl bromides suggests its potential as a substrate in Kumada reactions.

Aryl Halide Grignard Reagent Catalyst Ligand Solvent
BromoanilinesAlkylmagnesium bromidesPalladium sourceBuchwald-type phosphine (B1218219)-
3-Bromothienothiophenen-C11-MgBrNi(dppp)Cl2-THF
Secondary Alkyl HalidesAryl Grignard reagents(PPN)[FeCl4]-CPME

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

The amination of heteroaryl halides, including bromothiophene derivatives, has been successfully achieved using various palladium catalysts and ligands. acs.org The choice of ligand is crucial for the efficiency of the coupling, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is generally tolerant of various functional groups on both the aryl halide and the amine coupling partner. The coupling of deactivated aminothiophenes with halopyridines has been reported, demonstrating the feasibility of using amino-substituted thiophenes as substrates in Buchwald-Hartwig reactions. researchgate.net

Aryl Halide Amine Catalyst Ligand Base Solvent
Aryl BromidesSecondary AminesPd[P(o-Tolyl)3]2P(o-Tolyl)3-Toluene
Heteroaryl HalidesAnilines, Cyclic secondary aminesPd2dba3-LiHMDSTHF
Bromothiophene derivativesPrimary amines----

Direct Arylation Polymerization (DArP) is a more sustainable alternative to traditional cross-coupling polymerizations as it avoids the pre-functionalization of one of the monomers with an organometallic group. The reaction proceeds via a C-H activation pathway, typically coupling a C-H bond of one monomer with the C-X (where X is a halide) bond of another.

The palladium-catalyzed direct arylation of thiophene derivatives bearing a free amino group has been shown to proceed in moderate to high yields. A key factor for the success of this reaction is the choice of base, with potassium acetate (B1210297) being crucial to inhibit the competing amination reaction and promote the desired direct arylation. researchgate.net This methodology has been applied to the synthesis of conjugated polymers. For instance, the direct arylation polymerization of 3,4-propylenedioxythiophene (B118826) derivatives has been reported, highlighting the potential of this method for creating thiophene-based polymers. chemrxiv.org

Monomer 1 (C-H) Monomer 2 (C-Br) Catalyst Base Product
Free NH2 substituted thiopheneAryl halidePalladiumPotassium acetateArylated thiophene researchgate.net
Prodot-diethylhexyl-Palladium acetate-Poly(Prodot-diethylhexyl) chemrxiv.org
Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions, which traditionally involve copper-catalyzed nucleophilic aromatic substitution, are a key method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org For this compound, these reactions primarily target the carbon-bromine bond, enabling the introduction of various functionalities. The Ullmann condensation, a variant of the Ullmann reaction, is particularly relevant for creating C-N, C-O, and C-S bonds. wikipedia.org

These reactions typically require a copper catalyst, often in the form of copper(I) salts like CuI, a ligand to stabilize the copper complex, a base, and a high-boiling point polar solvent. wikipedia.orgnih.gov The amino group at the C3 position of the thiophene ring can influence the reactivity of the C-Br bond at the C2 position. While traditional Ullmann reactions were known for requiring harsh conditions, modern protocols have been developed using various ligands, such as diamines and amino acids, which allow the reactions to proceed under milder conditions with improved yields and functional group tolerance. nih.gov

The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, involves the coupling of an aryl halide with an amine or amide. wikipedia.org In the context of this compound, this could involve intermolecular coupling with another amine or an intramolecular reaction if a suitable nitrogen nucleophile is present in a tethered side chain. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Reaction Type Reactants Catalyst/Reagents Typical Conditions Product Type
C-N Coupling (Goldberg)This compound, Amine/AmideCuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃)High Temperature, Polar Solvent (e.g., DMF, NMP)N-Aryl/N-Heteroaryl-thiophen-3-amine
C-O Coupling (Ether Synth.)This compound, Alcohol/PhenolCu Powder or Cu Salts, Base (e.g., K₂CO₃)High TemperatureAryl/Alkyl-(3-aminothiophen-2-yl)ether
C-S Coupling (Thioether Synth.)This compound, ThiolCuI, Ligand, BaseHigh TemperatureAryl/Alkyl-(3-aminothiophen-2-yl)sulfide

Lithium-Halogen Exchange and Subsequent Functionalization

Lithium-halogen exchange is a powerful and widely used transformation in organometallic chemistry for the preparation of organolithium reagents from organic halides. wikipedia.orgbyu.edu This reaction is particularly effective for aryl bromides and iodides and proceeds rapidly at low temperatures, often faster than competing nucleophilic additions or proton transfers. wikipedia.orgharvard.edu

For this compound, treatment with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether, results in the exchange of the bromine atom for a lithium atom. byu.edu This generates the highly reactive intermediate, 3-amino-2-lithiothiophene. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The resulting organolithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C2 position of the thiophene ring. This two-step sequence provides a regioselective method for the functionalization of the thiophene core.

Table of Functionalization Reactions via Lithium-Halogen Exchange:

Electrophile Reagent Example Product Functional Group
Aldehydes/Ketones Benzaldehyde (B42025), Acetone Hydroxyalkyl
Carboxylation Carbon Dioxide (CO₂) Carboxylic Acid
Alkylation Alkyl Halides (e.g., CH₃I) Alkyl
Silylation Chlorotrimethylsilane (TMSCl) Silyl (B83357) (-SiMe₃)

The reaction is kinetically controlled, and its efficiency is influenced by the stability of the carbanion intermediates. wikipedia.org The presence of the adjacent amino group may influence the stability and reactivity of the lithiated intermediate, potentially through chelation effects.

Electrophilic Substitution at the Bromine-Substituted Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions on this compound are governed by the powerful directing effects of the substituents. The amino group (-NH₂) at the C3 position is a strong activating group and an ortho-, para- director. In the thiophene ring system, this translates to directing incoming electrophiles to the C2 and C4 positions. However, the C2 position is already occupied by a bromine atom. The bromine atom is a deactivating group but is also an ortho-, para- director.

The combined effect of these two substituents dictates the outcome of EAS reactions. The strongly activating amino group dominates the directing effect, making the C4 position the most likely site for electrophilic attack. The C5 position is also a possibility, but substitution at C4 is generally favored due to the powerful activation by the adjacent amino group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce another halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl or acyl group. However, the free amino group can interfere with the Lewis acid catalyst, often requiring a protection strategy.

Cyclization Reactions Involving this compound and its Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive halogenated site, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Thienoquinolines, Thienopyrazoles, Triazoles)

Thienoquinolines: These structures can be synthesized through reactions that form a new six-membered ring fused to the thiophene core. For example, a Friedländer-type annulation can be employed, where a derivative of 2-aminothiophene-3-carbaldehyde (B3190230) or a 3-acyl-2-aminothiophene reacts with a compound containing an active methylene (B1212753) group. Alternatively, palladium-catalyzed coupling reactions between this compound and suitable ortho-functionalized alkynes can lead to cyclization and the formation of the thieno[3,2-b]quinoline (B14758317) scaffold. researchgate.net

Thienopyrazoles: Fused pyrazole (B372694) rings can be constructed by reacting a 2-aminothiophene derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, reacting a 2-amino-3-acylthiophene with hydrazine (B178648) hydrate (B1144303) leads to the formation of a thieno[2,3-c]pyrazole system. srce.hr The initial amine can also be converted into a hydrazine derivative which can then undergo intramolecular cyclization.

Triazoles: Thienotriazoles can be prepared through various routes. One common method involves the diazotization of this compound followed by reaction with a nitrogen-containing nucleophile. Alternatively, the amino group can be converted into an azide (B81097), which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole ring fused to another part of a larger molecule. mdpi.comfrontiersin.org For 1,2,4-triazoles, the aminothiophene can be acylated and then cyclized with hydrazine or reacted with acylhydrazines. nih.govresearchgate.net

Intramolecular Cyclizations in Complex Molecule Synthesis

Beyond the formation of simple fused systems, derivatives of this compound are employed in more complex synthetic sequences involving intramolecular cyclizations. For instance, after functionalizing either the amino group or the C2 position (via lithium-halogen exchange or a coupling reaction), a substrate can be generated that is primed for a ring-closing reaction.

An example would be the attachment of a side chain to the amino group that contains an electrophilic center. This can lead to an intramolecular nucleophilic attack from the thiophene ring (if activated) to form a new fused ring. Conversely, a chain containing a nucleophile could be attached at the C2 position, which could then attack a functional group derived from the original amine, such as an imine or an amide. These strategies are pivotal in constructing polycyclic molecules with specific stereochemical and electronic properties.

Stability and Handling Considerations for Aminothiophene Components in Coupling Reactions

2-Aminothiophenes are valuable synthetic intermediates, but their stability can be a concern. slideshare.net The free amino group makes the thiophene ring electron-rich and thus susceptible to oxidation, especially in the presence of air and certain metal catalysts used in coupling reactions. This can lead to the formation of colored impurities and decomposition products, lowering the yield and purity of the desired products.

Key Handling and Stability Considerations:

Storage: 2-Aminothiophenes should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at low temperatures to minimize degradation.

Oxidation: Due to the electron-donating nature of the amino group, these compounds can be sensitive to air oxidation. Degassing solvents and running reactions under an inert atmosphere are often necessary, particularly for sensitive coupling reactions like those catalyzed by palladium or copper.

Acidity of the Amino Group: The N-H protons are weakly acidic and can be deprotonated by strong bases. This can be a desired step in some reactions (like certain Ullmann couplings) but an unwanted side reaction in others.

Protection Strategies: In multi-step syntheses, especially those involving strong electrophiles or Lewis acids (e.g., Friedel-Crafts reactions), it is often necessary to protect the amino group. Common protecting groups include acetyl (Ac) or tert-butoxycarbonyl (Boc), which reduce the nucleophilicity and activating effect of the amine and can be removed later in the synthesis.

Purification: Purification by column chromatography can sometimes be challenging due to the potential for the compound to streak or decompose on silica (B1680970) gel, which is weakly acidic. Using a neutralized silica gel or switching to a different stationary phase like alumina (B75360) can be beneficial.

By understanding these stability and handling issues, chemists can design more robust synthetic routes and improve the outcomes of reactions involving this compound and related aminothiophene derivatives.

Advanced Applications of 2 Bromothiophen 3 Amine and Its Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The unique structural features of the 2-aminothiophene core allow for diverse chemical modifications, leading to the development of compounds with a broad spectrum of pharmacological effects. The ease of introducing various substituents at different positions of the thiophene (B33073) ring enables the fine-tuning of their biological and pharmacokinetic profiles. This versatility has made 2-aminothiophene derivatives a subject of intensive research in the quest for new and effective therapeutic agents.

The synthesis of biologically active molecules often starts from functionalized thiophenes. The Gewald reaction is a well-established and convergent method for preparing polysubstituted 2-aminothiophenes. ijpscr.infoijpscr.info This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. ijpscr.infoijpscr.info This one-pot synthesis provides a straightforward route to a variety of 2-aminothiophene scaffolds.

Starting from these scaffolds, further modifications can be introduced. For instance, the amino group can be acylated or alkylated, and the substituents on the thiophene ring can be altered to create libraries of compounds for biological screening. nih.gov The development of these derivatives has led to the discovery of molecules with significant activities against a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer. nih.govnih.govnih.gov

The strategic design and synthesis of 2-aminothiophene derivatives have resulted in compounds with specific and potent pharmacological activities, highlighting their potential as future therapeutics.

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease, primarily through its role in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. nih.govtandfonline.com Consequently, inhibitors of GSK-3β are considered promising therapeutic agents for Alzheimer's.

A series of novel thieno[3,2-c]pyrazol-3-amine derivatives have been designed and synthesized as potent GSK-3β inhibitors. nih.govtandfonline.com One particularly potent compound, designated as 16b , demonstrated an IC₅₀ of 3.1 nM in in vitro assays. tandfonline.comnih.govnih.gov In cellular models, this compound showed no toxicity to SH-SY5Y neuroblastoma cells at concentrations up to 50 μM and effectively decreased the phosphorylation of tau at the Ser396 site in a dose-dependent manner. tandfonline.comnih.gov Another derivative, 54 , featuring a 4-methylpyrazole (B1673528) moiety, also exhibited strong GSK-3β inhibition with an IC₅₀ of 3.4 nM and showed neuroprotective effects against Aβ-induced toxicity in rat primary cortical neurons. nih.govresearchgate.net

Table 1: GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives

CompoundDescriptionIC₅₀ (nM)Cell LineKey Findings
16b Thieno[3,2-c]pyrazol-3-amine derivative3.1 tandfonline.comnih.govnih.govSH-SY5YPotent GSK-3β inhibitor, decreased tau phosphorylation. tandfonline.comnih.gov
54 Thieno[3,2-c]pyrazol-3-amine with a 4-methylpyrazole moiety3.4 nih.govresearchgate.netRat primary cortical neuronsPotent GSK-3β inhibitor, neuroprotective against Aβ-induced toxicity. nih.govresearchgate.net

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. nih.gov 2-Aminothiophene derivatives have emerged as a promising class of compounds with significant activity against Mtb. nih.govnih.gov

A library of 42 2-aminothiophene compounds was synthesized and screened for antitubercular activity. nih.gov Among them, compound 33 was exceptionally potent, with a Minimum Inhibitory Concentration (MIC) of 0.23 μM against the Mtb H37Rv strain and impressive potency (MIC = 0.20-0.44 μM) against isoniazid, rifampicin, and fluoroquinolone-resistant Mtb strains. nih.gov Another study focused on 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives. nih.gov Compounds 10d , 15 , 12h , and 12k from this series inhibited Mtb growth with MIC values ranging from 1.9 to 7.7 μM and exhibited low toxicity against VERO cells. nih.gov These compounds also showed moderate activity against MDR-TB and XDR-TB clinical strains. nih.gov

Table 2: Antitubercular Activity of 2-Aminothiophene Derivatives

CompoundDerivative ClassTarget StrainMIC (μM)
33 2-AminothiopheneM. tuberculosis H37Rv0.23 nih.gov
33 2-AminothiopheneDrug-Resistant M. tuberculosis0.20-0.44 nih.gov
10d 2-Amino-5-phenylthiophene-3-carboxylic acidM. tuberculosis1.9 - 7.7 nih.gov
15 2-Amino-5-phenylthiophene-3-carboxylic acidM. tuberculosis1.9 - 7.7 nih.gov
12h 2-Amino-5-phenylthiophene-3-carboxylic acidM. tuberculosis1.9 - 7.7 nih.gov
12k 2-Amino-5-phenylthiophene-3-carboxylic acidM. tuberculosis1.9 - 7.7 nih.gov

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. ijpbs.comnih.gov The synthesis of various substituted 2-aminothiophenes has led to the identification of compounds with notable efficacy against pathogenic microorganisms.

In one study, newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were screened for their antibacterial activity. ijpbs.com Compound 2c from this series, which bears a 4-hydroxy benzaldehyde (B42025) moiety, demonstrated significant inhibitory effects against Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. ijpbs.com Another investigation of tetrasubstituted 2-acetylthiophene (B1664040) derivatives revealed that compound 7 , an iminothiophene derivative, was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Several compounds from this series also showed activity against four tested fungal species. nih.gov

Table 3: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives

CompoundDerivative ClassTarget OrganismActivity
2c Ethyl 2-amino-4-phenylthiophene-3-carboxylateB. subtilis, E. coli, P. vulgaris, S. aureusSignificant inhibitory effect ijpbs.com
7 IminothiophenePseudomonas aeruginosaMore potent than gentamicin nih.gov
7, 8a, 8b, 10 Iminothiophene and othersFungal speciesActive nih.gov

The development of novel, safe, and effective antitumor agents is a critical area of pharmaceutical research. Derivatives of 2-aminothiophene have been extensively investigated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov

A study evaluating a series of 2-aminothiophene derivatives found that compounds 6CN14 and 7CN09 showed significant antiproliferative potential in human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov The percentage of cell proliferation inhibition was comparable to or higher than the standard drug doxorubicin. nih.gov Another research effort identified 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene 2c as a highly promising derivative, exhibiting potent activity against a wide panel of cancer cell lines with IC₅₀ values ranging from 17 to 130 nM. nih.gov This compound was found to inhibit tubulin assembly and induce apoptosis. nih.gov Furthermore, 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g demonstrated high potency, inhibiting the growth of several cancer cell lines including L1210 (leukemia), CEM (leukemia), and HeLa with IC₅₀ values of 0.21 μM, 0.11 μM, and 0.20 μM, respectively. nih.gov

Table 4: Anticancer Activity of 2-Aminothiophene Derivatives

CompoundDerivative ClassCell LineIC₅₀
6CN14 2-AminothiopheneHeLa, PANC-1Potent antiproliferative activity nih.gov
7CN09 2-AminothiopheneHeLa, PANC-1Potent antiproliferative activity nih.gov
2c 2-Amino-3-cyano-thiopheneVarious cancer cell lines17-130 nM nih.gov
5g 2-Amino-3-aroyl-thiopheneL1210 (Leukemia)0.21 μM nih.gov
5g 2-Amino-3-aroyl-thiopheneCEM (Leukemia)0.11 μM nih.gov
5g 2-Amino-3-aroyl-thiopheneHeLa (Cervical Cancer)0.20 μM nih.gov

Specific Pharmacological Activities

Anti-inflammatory and Analgesic Effects

Thiophene-based compounds are recognized for their significant anti-inflammatory and analgesic properties. nih.govresearchgate.net Derivatives of 2-aminothiophene, in particular, have been the subject of extensive research to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and potentially fewer side effects. nih.govjpsbr.org The anti-inflammatory action of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 2-amino-3-ethoxycarbonyl thiophene derivatives have revealed that their analgesic activity is significantly correlated with lipophilic parameters and molar refractivity. nih.gov For anti-inflammatory activity, lipophilicity was found to be a key determining factor. nih.gov Research has demonstrated that certain thiophene derivatives exhibit potent anti-inflammatory and analgesic behavior, in some cases comparable to or exceeding that of established drugs like ibuprofen, without causing gastric mucosal damage. researchgate.net This is often linked to higher selectivity for the COX-2 enzyme over COX-1. researchgate.net

Table 1: Research Findings on Anti-inflammatory and Analgesic Thiophene Derivatives
Derivative ClassMechanism of ActionKey FindingsReference
2-Amino-3-ethoxycarbonyl thiophenesInhibition of edemaExhibit weak anti-edema activity but significant analgesic activity compared to acetylsalicylic acid. nih.gov nih.gov
2-Substituted benzo[b]thiophenesCOX-2 inhibition, suppression of PGE2, TNF-α, and IL-6Show potent anti-inflammatory and analgesic effects with high selectivity for COX-2, avoiding gastric side effects. researchgate.net researchgate.net
General 2-aminothiophene derivativesInhibition of COX and LOX enzymesConsidered privileged structures for designing new anti-inflammatory agents. nih.govresearchgate.net nih.govresearchgate.net

Role as Key Intermediates in Drug Synthesis and Compound Library Generation

The structural motif of 2-bromothiophen-3-amine is a cornerstone in the synthesis of numerous pharmaceutical compounds and the generation of diverse chemical libraries for drug discovery. The presence of both an amino group and a bromine atom allows for sequential and regioselective functionalization. The amino group can readily undergo reactions such as amidation, while the bromine atom is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govacs.org

This dual reactivity makes it an invaluable intermediate. For instance, 5-bromothiophene-2-carboxamides, structurally related to the core compound, have been used as precursors in Suzuki reactions to synthesize complex molecules targeting Ebola virus entry. acs.org The Gewald reaction is a classical and efficient method for synthesizing 2-aminothiophene derivatives, which can then be further modified. researchgate.netmdpi.com The versatility of brominated thiophenes as intermediates is crucial for deriving a wide range of 3-substituted thiophene derivatives, which are widely applied in the development of new drugs. google.com The ability to generate a large number of derivatives from a common thiophene-based scaffold is essential for high-throughput screening and the discovery of new druggable leads. nih.gov

Materials Science and Electronic Applications

Synthesis of Conducting Polymers and Oligothiophenes

Brominated thiophenes are fundamental precursors for the synthesis of conducting polymers and oligothiophenes, which are central to the field of organic electronics. cmu.edu Polythiophenes and their derivatives are among the most studied conducting polymers due to their excellent environmental stability, high conductivity, and processability. cmu.edufrontiersin.org

The polymerization of brominated thiophenes can be achieved through various methods, including dehalogenation polycondensation with nickel catalysts (Yamamoto coupling) or by forming Grignard reagents followed by nickel-catalyzed coupling (Kumada coupling). cmu.edu For example, the polymerization of 2,5-dibromothiophene (B18171) derivatives can yield polythiophenes with low molecular weight. cmu.edu Solid-state polymerization of compounds like 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) is another route to produce highly conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net

Oligothiophenes, which are well-defined, shorter-chain analogues of polythiophenes, are also synthesized from brominated precursors. sigmaaldrich.com They are crucial for fundamental studies of charge transport and for applications in high-performance organic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govjuniperpublishers.com The Suzuki coupling reaction, which pairs a boronic acid derivative with a halide, is a particularly effective method for the large-scale production of functional oligothiophenes from bromide intermediates. sigmaaldrich.com

Development of Organic Electronic Materials

Derivatives of this compound are instrumental in creating novel organic semiconductors for various electronic devices. The thiophene ring provides excellent charge transport properties and chemical stability, which can be fine-tuned through chemical modification. nbinno.com

An ideal HTM should have a highest occupied molecular orbital (HOMO) energy level that aligns well with the valence band of the perovskite material to ensure efficient charge extraction. mdpi.com Various thiophene-containing HTMs have been designed and synthesized. For example, bithiophene-based HTMs have been developed that achieve high PCEs of over 24% in PSCs. sciopen.com The introduction of specific functional groups, such as fluorine atoms, can enhance intermolecular packing, increase hole mobility, and passivate defects in the perovskite film, further boosting device performance. sciopen.com

Table 2: Performance of Thiophene-Based Hole Transport Materials in Perovskite Solar Cells
HTM DesignationCore StructureMax. Power Conversion Efficiency (PCE)Key FeatureReference
TP-FFluorine-substituted 2,2'-bithiophene> 24%Enhanced hole mobility and defect passivation due to fluorine substitution. sciopen.com sciopen.com
SY1Azahelicene17.34%Hydrophobic nature prevents moisture penetration into the perovskite layer. mdpi.com mdpi.com
CH1Helicene-based19.36%Demonstrates high efficiency with a triple cation perovskite absorber. mdpi.com mdpi.com

Organic field-effect transistors (OFETs) are a core component of organic electronics, with applications in flexible displays, sensors, and logic circuits. wikipedia.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. Thiophene-based oligomers and polymers are among the most successful p-type semiconductors for OFETs due to their high hole mobility and stability. juniperpublishers.comresearchgate.net

Fused thiophene systems, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, are particularly effective. researchgate.netmdpi.com The extended π-conjugation and planar molecular structure of these materials facilitate strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. mdpi.com Solution-processable BTT derivatives have been synthesized and used in OFETs, demonstrating p-channel behavior with respectable mobilities and high on/off current ratios, making them suitable for low-cost, large-scale manufacturing. researchgate.netmdpi.com

Table 3: Performance of Thiophene-Based Organic Field-Effect Transistors
SemiconductorCore StructureHole Mobility (cm²/Vs)Current On/Off RatioReference
Compound 3 (BTT derivative)Benzo[b]thieno[2,3-d]thiopheneup to 0.005> 10⁶ mdpi.com
BF2Thiophene end-capped with benzofuran4.6 x 10⁻³10⁵ researchgate.net
BF3Bithiophene end-capped with benzofuran1.4 x 10⁻²10⁶ researchgate.net

Spectroscopic and Theoretical Investigations of 2 Bromothiophen 3 Amine Systems

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 2-bromothiophen-3-amine, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the amine protons and the two protons on the thiophene (B33073) ring. The amine (-NH₂) protons typically appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration. The two protons on the thiophene ring are adjacent to each other and are expected to appear as a pair of doublets due to spin-spin coupling.

In the ¹H NMR spectrum of the hydrobromide salt of this compound, recorded in DMSO-d₆, two signals corresponding to the thiophene ring protons are observed. google.com A doublet at δ 7.66 ppm and another doublet at δ 6.96 ppm, each with a coupling constant (J) of 5.8 Hz, confirm the presence of two adjacent protons on the aromatic ring. google.com

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing four distinct signals for the four carbon atoms in the thiophene ring. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The carbon bonded to the amine group (C3) would also show a characteristic shift. The chemical shifts of carbons directly attached to a nitrogen atom in similar aromatic amines typically appear in the 10-65 ppm region, though this can be influenced by other substituents on the ring.

¹H NMR Data for this compound Hydrobromide (in DMSO-d₆)
Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) in Hz
7.66Doublet, J = 5.8 Hz
6.96Doublet, J = 5.8 Hz
Data sourced from patent literature for the hydrobromide salt. google.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a primary aromatic amine, the IR spectrum is characterized by several key absorptions.

N-H Stretching: As a primary amine, it will exhibit two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the N-H bonds. Aromatic primary amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.

N-H Bending (Scissoring): A strong absorption due to the scissoring vibration of the -NH₂ group is expected to appear in the range of 1550-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically results in a strong band between 1200 and 1350 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will show a stretching vibration in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region, while C-H bending vibrations will appear at lower wavenumbers.

Expected IR Absorption Ranges for this compound
Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H Asymmetric & Symmetric Stretching3300 - 3500
N-H Bending (Scissoring)1550 - 1650
C=C Aromatic Ring Stretching1400 - 1600
C-N Aromatic Amine Stretching1200 - 1350
N-H Wagging650 - 900
C-Br Stretching500 - 600

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₄H₄BrNS), the molecular weight is approximately 178 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic pair of peaks of almost equal intensity at m/z 178 and 180. The presence of a single nitrogen atom adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (this is overridden by the bromine).

The fragmentation of the molecular ion is influenced by the functional groups. Alpha-cleavage is a dominant fragmentation pathway for amines, involving the breaking of a bond adjacent to the nitrogen atom. In aromatic amines, fragmentation often involves the loss of small molecules or radicals from the ring system.

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

It is highly probable that this compound molecules would be linked in the crystal lattice by intermolecular N-H···N or N-H···S hydrogen bonds, forming chains or more complex networks. The presence of the bromine atom could also lead to halogen bonding interactions (Br···N or Br···S), further stabilizing the crystal packing. The planarity of the thiophene ring is a key structural feature, and the arrangement of substituents would be determined by a balance of steric and electronic effects, along with these intermolecular forces.

Quantum Chemical Calculations and Computational Studies

Theoretical chemistry, particularly quantum chemical calculations, provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. This allows for a theoretical model of the molecule's shape.

Analyze Electronic Structure: Calculate the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter related to the molecule's reactivity and electronic properties.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands. Similarly, theoretical NMR chemical shifts can be calculated to support the interpretation of experimental spectra.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Computational studies on similar thiophene derivatives have shown that DFT provides reliable predictions of their structural and electronic properties, validating its use for gaining a deeper understanding of this compound.

Predicted Outcomes from DFT Calculations on this compound
Parameter Information Gained
Optimized GeometryBond lengths (C-S, C-C, C-N, C-Br, N-H, C-H), bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMO)Energy and spatial distribution of HOMO and LUMO; calculation of the HOMO-LUMO energy gap.
Vibrational FrequenciesTheoretical IR spectrum for comparison with experimental data.
Molecular Electrostatic Potential (MEP)Identification of sites for electrophilic and nucleophilic attack.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electrochemical Parameters

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic transport properties.

Theoretical calculations, typically employing density functional theory (DFT), are instrumental in determining the energies of these orbitals. While specific experimental and extensive computational data for this compound are not widely available in public literature, we can infer its electronic characteristics by examining a closely related and computationally studied compound: methyl-3-aminothiophene-2-carboxylate. mdpi.com

In a computational study of methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO energies were calculated to be -5.67 eV and -1.38 eV, respectively. mdpi.com This results in a HOMO-LUMO gap of 4.29 eV. mdpi.com The HOMO is primarily localized on the thiophene ring and the amino group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the thiophene ring and the carboxylate group, suggesting these areas are the likely sites for nucleophilic attack. mdpi.com

For this compound, the presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO levels compared to an unsubstituted aminothiophene. The amino group, being an electron-donating group, will raise the energy of the HOMO. The interplay of these substituents will ultimately determine the precise HOMO-LUMO gap. A smaller gap generally implies higher reactivity and lower stability.

The electrochemical parameters of a molecule, such as its ionization potential (IP) and electron affinity (EA), are directly related to the energies of its frontier orbitals. The ionization potential can be approximated by the negative of the HOMO energy (-EHOMO), while the electron affinity can be approximated by the negative of the LUMO energy (-ELUMO). These parameters are crucial in understanding the behavior of the molecule in electrochemical reactions, such as its tendency to be oxidized or reduced.

Table 1: Frontier Molecular Orbital Data for Methyl-3-aminothiophene-2-carboxylate mdpi.com

Parameter Value (eV)
EHOMO -5.67
ELUMO -1.38

Computational Analysis of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms and catalytic pathways involving this compound. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and the activation energies associated with different reaction routes. This allows for a deeper understanding of reaction kinetics and selectivity.

While specific computational studies on the reaction mechanisms of this compound are not readily found, we can discuss general reaction types and how they would be analyzed computationally. Common reactions for this class of compounds include nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic substitution.

For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a nucleophile, computational analysis would involve:

Reactant and Product Optimization: Determining the lowest energy structures of this compound and the final substituted product.

Transition State Search: Locating the transition state structure connecting the reactants and products. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the reactants and products on the potential energy surface.

Catalytic pathways, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), are also amenable to computational investigation. In these cases, the calculations would model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The energies of all intermediates and transition states within the cycle would be calculated to understand the rate-determining step and the role of the catalyst and ligands.

Molecular Electrostatic Potential Mapping and Atomic Charge Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The bromine atom, being highly electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the amino group and the thiophene ring would likely show positive potential.

In the related compound, methyl-3-aminothiophene-2-carboxylate, the MEP analysis reveals a negative potential (red) over the oxygen atoms of the carboxylate group and a positive potential (blue) over the amino hydrogens. mdpi.com This indicates that the oxygen atoms are sites for electrophilic attack, while the amino hydrogens are potential sites for hydrogen bonding interactions. mdpi.com

Atomic charge analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charge on each atom in the molecule. This data complements the qualitative picture provided by the MEP map. The charge distribution is influenced by the electronegativity of the atoms and the resonance and inductive effects of the substituents.

For this compound, the nitrogen and bromine atoms would be expected to carry a partial negative charge, while the carbon atoms attached to them and the hydrogen atoms would have partial positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with other molecules.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies for 2-Bromothiophen-3-amine

The future synthesis of this compound and its derivatives is expected to pivot towards greener and more efficient methodologies, moving away from conventional techniques that may involve harsh conditions or hazardous reagents. Research will likely focus on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from multiple starting materials, thereby improving atom economy and reducing waste. researchgate.net The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, could be adapted using novel catalysts or reaction media. nih.gov

Emerging research points towards the use of environmentally benign solvents and catalysts. Deep eutectic solvents (DES), for instance, have been successfully used for the synthesis of 2-aminothiophenes and represent a promising green alternative to volatile organic solvents. nih.gov Furthermore, the development of heterogeneous nanocatalysts, such as zinc oxide (ZnO) or magnetic nanoparticles like ZnFe₂O₄, could facilitate easier separation and recycling, aligning with the principles of sustainable chemistry. nih.gov These catalysts have shown efficacy in promoting Gewald reactions under milder conditions. nih.gov

MethodologyConventional ApproachEmerging Sustainable ApproachKey Advantages of Sustainable Approach
Reaction Type Stepwise synthesisOne-pot, multicomponent reactions (MCRs)Increased efficiency, reduced waste, simplified purification researchgate.net
Solvents Volatile organic compounds (VOCs)Deep eutectic solvents (DES), water, or solvent-free conditionsReduced environmental impact, improved safety, potential for recyclability nih.gov
Catalysts Homogeneous catalystsHeterogeneous nanocatalysts (e.g., ZnO/nanoclinoptilolite, MgO–CeO₂)Easy recovery and reuse, enhanced stability, milder reaction conditions nih.gov
Energy Input High-temperature refluxMicrowave irradiation, ultrasonicationFaster reaction times, lower energy consumption, improved yields

Discovery of Undiscovered Biological Activities and Therapeutic Applications

Thiophene-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. mdpi.comnih.gov While the specific bio-activity of this compound is not extensively documented, its structural motifs suggest significant therapeutic potential waiting to be unlocked. Future research should focus on a systematic screening of derivatives to identify novel biological targets.

A particularly promising avenue is the development of anticancer agents. Related structures, such as 2-amino-3-benzoylbenzo[b]thiophenes, have been identified as potent antimitotic agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This precedent strongly suggests that derivatives of this compound could be designed to target the cytoskeleton of cancer cells. Recent studies on other novel thiophene (B33073) analogues have demonstrated significant cytotoxicity against various cancer cell lines, further supporting this direction of research. researchgate.net

The amino and bromo functionalities can be used to generate large, diverse chemical libraries for high-throughput screening. The bromine atom can be functionalized via Suzuki or Buchwald-Hartwig coupling to introduce various aryl or heteroaryl groups, while the amine can be acylated or alkylated to explore different pharmacophores.

Potential Therapeutic AreaRationale Based on Related CompoundsPotential Molecular Target
Oncology 2- and 3-aminobenzothiophene derivatives act as potent antimitotic agents. nih.govTubulin polymerization, protein kinases
Infectious Diseases Thiophene derivatives are known to possess significant antimicrobial and antifungal properties. nih.govBacterial or fungal enzymes, cell wall synthesis
Inflammatory Diseases Pyrazole-thiophene amides and other thiourea (B124793) derivatives show anti-inflammatory activity. researchgate.netmdpi.comCyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX) mdpi.com
Neurodegenerative Disorders Inhibition of enzymes like 5-LOX, linked to neuroinflammation, is a potential strategy. mdpi.comMonoamine oxidase (MAO), cholinesterases
Antioxidant Therapy Thiophene derivatives have shown notable radical scavenging activity. mdpi.comfrontiersin.orgReactive oxygen species (ROS), free radicals

Rational Design and Synthesis of Advanced Functional Materials Based on this compound Derivatives

The field of organic electronics relies heavily on conjugated systems, and thiophene-based oligomers and polymers are cornerstone materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov this compound is an ideal building block for creating novel functional materials.

The bromine atom serves as a key reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the controlled synthesis of well-defined oligomers and polymers. The amino group offers several strategic advantages: it can be used to tune the electronic properties (HOMO/LUMO energy levels) of the material, enhance solubility and processability, and promote intermolecular hydrogen bonding to influence molecular packing in the solid state. This combination of functionalities allows for the rational design of materials with tailored optoelectronic properties.

Future research will likely involve the synthesis of polymers where the 2-aminothiophene unit is copolymerized with other aromatic systems to create donor-acceptor architectures, which are crucial for efficient charge separation in organic solar cells. Additionally, the amino group can be derivatized to attach pendant functional groups, leading to the development of chemosensors where binding events modulate the material's fluorescence or conductivity.

Material ClassSynthetic StrategyKey Role of this compoundPotential Application
Conducting Polymers Electropolymerization or metal-catalyzed cross-coupling (e.g., Suzuki polymerization)Monomer unit providing π-conjugation; amino group modulates electronic properties and processability.Organic Field-Effect Transistors (OFETs), antistatic coatings
Organic Light-Emitting Diodes (OLEDs) Synthesis of oligomers or polymers with tailored HOMO/LUMO levelsCore scaffold for fluorescent or phosphorescent emitters; amino group for color tuning and charge transport. nih.govFlexible displays, solid-state lighting
Organic Photovoltaics (OPVs) Creation of donor-acceptor copolymersServes as the electron-donating unit in the polymer backbone.Low-cost, flexible solar cells
Chemosensors Polymerization or derivatization with receptor unitsThe thiophene backbone acts as a fluorescent signal transducer; the amino group can be a binding site.Environmental monitoring, medical diagnostics

Computational Chemistry-Guided Molecular Design and Optimization for Targeted Applications

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules, and it is poised to play a pivotal role in exploring the potential of this compound. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic properties of novel derivatives before they are synthesized, saving significant time and resources. mdpi.commdpi.com

For therapeutic applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, such as tubulin or a specific kinase. This allows for the rational, structure-based design of more potent and selective inhibitors.

In materials science, computational models can predict key properties like the HOMO-LUMO energy gap (which correlates to the optical and electronic properties), charge carrier mobility, and absorption/emission spectra. researchgate.netnih.gov By simulating these characteristics for a virtual library of derivatives, researchers can identify the most promising candidates for synthesis and testing in devices like OLEDs or OPVs. This in silico screening approach enables a more focused and efficient materials development pipeline.

Computational MethodPredicted PropertyApplication Area
Density Functional Theory (DFT) Molecular geometry, HOMO/LUMO energies, electron distribution, NMR spectra, vibrational frequencies. mdpi.commdpi.comMaterials Science, Drug Design
Time-Dependent DFT (TD-DFT) UV-Vis absorption and fluorescence spectra, excited-state properties. nih.govDesign of OLEDs and Dyes
Molecular Docking Binding affinity, binding mode, protein-ligand interactions.Drug Discovery, Enzyme Inhibition
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity.Lead Optimization in Medicinal Chemistry

Q & A

Q. What are the common synthetic routes for 2-Bromothiophen-3-amine hydrochloride, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves bromination of thiophene derivatives followed by amination. A standard protocol includes:
  • Bromination : Use bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to introduce bromine at the 2-position of thiophene.
  • Amination : Treat the brominated intermediate with aqueous ammonia or methylamine under reflux (60–80°C) in a polar solvent (e.g., ethanol).
  • Salt Formation : React the free amine with HCl in an anhydrous solvent (e.g., diethyl ether) to yield the hydrochloride salt .
  • Key Optimization : Catalysts like Pd(OAc)₂ for coupling reactions or temperature control (±5°C) during bromination improve yields (70–85%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for thiophene rings) and confirms amine protonation (broad singlet at δ 5.5–6.0 ppm for NH₃⁺ in D₂O) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles (e.g., C-Br bond length ~1.89 Å) and confirming hydrochloride salt formation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 215.51 for C₄H₅BrClNS) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution and coupling reactions?

  • Methodological Answer :
  • DFT Workflow : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model nucleophilic substitution (SNAr) at the bromine site. Calculate activation energies (ΔG‡) for competing pathways (e.g., substitution vs. elimination) .
  • Coupling Reactions : Simulate Pd-catalyzed Suzuki-Miyaura coupling by optimizing transition states for oxidative addition (Pd⁰ → Pd²⁺) and reductive elimination steps. Compare computed bond dissociation energies (BDEs) with experimental yields .
  • Software Tools : Gaussian or ORCA for geometry optimization; VMD for visualizing electron density maps near reactive sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitubercular IC₅₀) of this compound derivatives?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., Mycobacterium tuberculosis H37Ra strain, 72-hour incubation, pH 7.4) to minimize variability .
  • Data Triangulation : Cross-validate IC₅₀ values using orthogonal methods (e.g., Alamar Blue assay vs. CFU counting) and statistical analysis (ANOVA, p < 0.05) .
  • Mechanistic Studies : Use flow cytometry to correlate cell cycle arrest (G2/M phase) with tubulin polymerization inhibition, resolving discrepancies in apoptotic thresholds .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Generate Connolly surface models (e.g., using Avogadro) to identify steric hindrance at the 2-bromo position, favoring coupling at the 5-position .
  • Hammett Analysis : Quantify electronic effects via substituent constants (σₚ⁺). Electron-withdrawing bromine (σₚ⁺ = +0.26) activates the ring for nucleophilic attack but deactivates electrophilic substitution .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) to optimize turnover in Suzuki reactions; ligand bulkiness (e.g., SPhos) mitigates homocoupling byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.